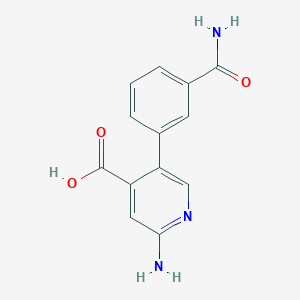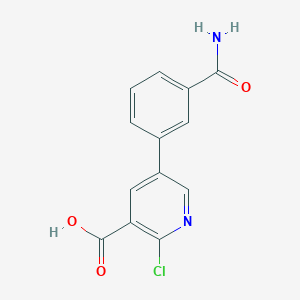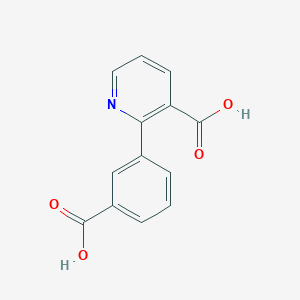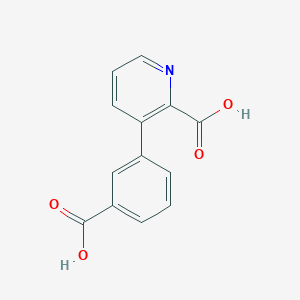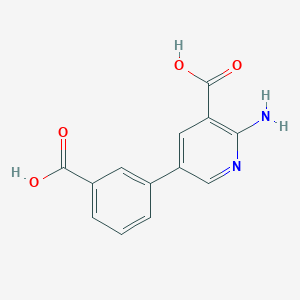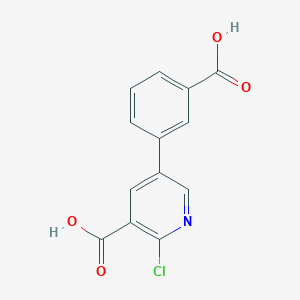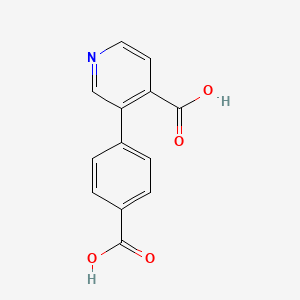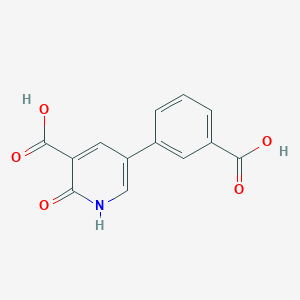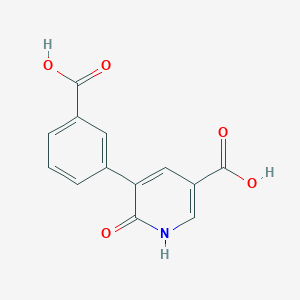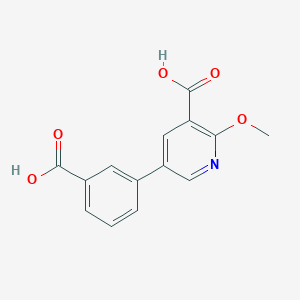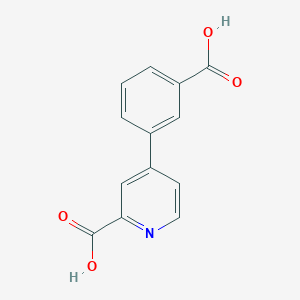
4-(3-Carboxyphenyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Carboxyphenyl)picolinic acid is a compound that has garnered interest due to its unique structural properties and potential applications in various fields. It is a derivative of picolinic acid, featuring a carboxyphenyl group attached to the fourth position of the pyridine ring. This compound is known for its ability to form coordination complexes with various metals, making it a valuable building block in the synthesis of metal-organic frameworks and coordination polymers .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-carboxyphenyl)picolinic acid typically involves the reaction of picolinic acid with a suitable carboxyphenyl derivative under controlled conditions. One common method involves the hydrothermal self-assembly process, where the reactants are heated in a sealed vessel at elevated temperatures. For instance, a mixture of zinc chloride, this compound, sodium hydroxide, and water is stirred at room temperature and then heated at 160°C for several days .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the hydrothermal synthesis approach mentioned above can be scaled up for larger production. The use of metal chlorides and ancillary ligands such as 2,2’-bipyridine or 1,10-phenanthroline can facilitate the formation of various coordination compounds .
化学反応の分析
Types of Reactions: 4-(3-Carboxyphenyl)picolinic acid undergoes several types of chemical reactions, including:
Coordination Reactions: It forms coordination complexes with metals such as nickel, cobalt, zinc, and cadmium.
Hydrothermal Reactions: These reactions involve the formation of metal-organic frameworks and coordination polymers under hydrothermal conditions.
Common Reagents and Conditions:
Conditions: Hydrothermal conditions typically involve heating the reaction mixture at 160°C for several days.
Major Products:
科学的研究の応用
4-(3-Carboxyphenyl)picolinic acid has several scientific research applications:
作用機序
The mechanism by which 4-(3-carboxyphenyl)picolinic acid exerts its effects primarily involves its ability to form coordination complexes with metal ions. The carboxyphenyl and picolinic acid groups provide multiple binding sites for metal ions, facilitating the formation of stable complexes. These complexes can exhibit unique properties, such as luminescence and magnetic behavior, depending on the metal ion and the coordination environment .
類似化合物との比較
Picolinic Acid: A simpler derivative without the carboxyphenyl group, used in various coordination chemistry applications.
5-(3,4-Dicarboxylphenyl)picolinic Acid: A tricarboxylic acid derivative with additional carboxyl groups, used in the assembly of coordination compounds.
Uniqueness: 4-(3-Carboxyphenyl)picolinic acid is unique due to its specific structural arrangement, which allows for the formation of diverse coordination compounds with varying topologies and properties. Its ability to form both metal-organic frameworks and coordination polymers with different metals and ligands highlights its versatility and potential for various applications .
特性
IUPAC Name |
4-(3-carboxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)10-3-1-2-8(6-10)9-4-5-14-11(7-9)13(17)18/h1-7H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPCIEUXBHSYRDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
